Cas no 1854-30-4 (2-aminoethyl acetate)

2-aminoethyl acetate 化学的及び物理的性質
名前と識別子
-
- 2-aminoethyl acetate
- O-Acetylethanolamine
- SCHEMBL833988
- AKOS006342370
- 1854-30-4
- Nicorandil Impurity 44
- DTXSID301315130
- EN300-194181
- 2-Acetoxyethylamine
- 2-aminoethylAcetate
- CHEBI:173361
- HBVZRPAKZOLBPL-UHFFFAOYSA-N
- ethane, 1-acetoxy-2-amino-
-
- MDL: MFCD00458187
- インチ: InChI=1S/C4H9NO2/c1-4(6)7-3-2-5/h2-3,5H2,1H3
- InChIKey: HBVZRPAKZOLBPL-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OCCN
計算された属性
- せいみつぶんしりょう: 103.06337
- どういたいしつりょう: 103.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 62.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 色と性状: Powder
- PSA: 52.32
2-aminoethyl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-194181-10g |
2-aminoethyl acetate |
1854-30-4 | 10g |
$3533.0 | 2023-09-17 | ||
Enamine | EN300-194181-0.05g |
2-aminoethyl acetate |
1854-30-4 | 0.05g |
$566.0 | 2023-09-17 | ||
Enamine | EN300-194181-0.1g |
2-aminoethyl acetate |
1854-30-4 | 0.1g |
$593.0 | 2023-09-17 | ||
Enamine | EN300-194181-0.25g |
2-aminoethyl acetate |
1854-30-4 | 0.25g |
$621.0 | 2023-09-17 | ||
Enamine | EN300-194181-2.5g |
2-aminoethyl acetate |
1854-30-4 | 2.5g |
$1344.0 | 2023-09-17 | ||
Enamine | EN300-194181-0.5g |
2-aminoethyl acetate |
1854-30-4 | 0.5g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-194181-10.0g |
2-aminoethyl acetate |
1854-30-4 | 10g |
$3533.0 | 2023-05-31 | ||
Enamine | EN300-194181-1g |
2-aminoethyl acetate |
1854-30-4 | 1g |
$674.0 | 2023-09-17 | ||
Enamine | EN300-194181-5g |
2-aminoethyl acetate |
1854-30-4 | 5g |
$2459.0 | 2023-09-17 | ||
Enamine | EN300-194181-1.0g |
2-aminoethyl acetate |
1854-30-4 | 1g |
$674.0 | 2023-05-31 |
2-aminoethyl acetate 関連文献
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1. Index of subjects, 1973
-
2. 158. Polypeptides. Part VIII. Synthesis of oxazoline peptidesLeo Benoiton,R. W. Hanson,H. N. Rydon J. Chem. Soc. 1964 824
-
3. Index of authors, 1973
-
4. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetateKevin B. Nolan,Brian R. Coles,Robert W. Hay J. Chem. Soc. Dalton Trans. 1973 2503
2-aminoethyl acetateに関する追加情報
Introduction to 2-aminoethyl acetate (CAS No. 1854-30-4)
2-aminoethyl acetate, with the chemical formula C₅H₁₁NO₂, is a versatile compound widely recognized for its applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its CAS number, 1854-30-4, uniquely identifies it in the chemical industry and ensures precise classification and handling. This compound is particularly valued for its role as an intermediate in the synthesis of various bioactive molecules, making it a subject of significant interest in modern chemical research.
The structure of 2-aminoethyl acetate consists of an acetate group linked to an aminoethyl chain. This dual functionality allows it to participate in a wide range of chemical reactions, including esterification, amidation, and condensation reactions. These properties make it a valuable building block in organic synthesis, enabling the construction of more complex molecules with tailored functionalities.
In recent years, 2-aminoethyl acetate has garnered attention for its potential applications in drug development. Its ability to form stable complexes with other biomolecules has been exploited in the design of novel therapeutic agents. For instance, researchers have explored its use as a precursor in the synthesis of peptidomimetics, which are designed to mimic the biological activity of peptides while avoiding their drawbacks such as rapid degradation and immunogenicity.
One of the most promising areas of research involving 2-aminoethyl acetate is its application in peptide coupling reactions. The compound can act as a protecting group for amino groups, facilitating selective reactions under controlled conditions. This has significant implications for the synthesis of peptide-based drugs, where precise control over reaction conditions is crucial. Recent studies have demonstrated its effectiveness in enhancing the yield and purity of peptide products, thereby improving the overall efficiency of drug manufacturing processes.
The agrochemical industry also benefits from the use of 2-aminoethyl acetate. Its derivatives have been investigated as potential intermediates in the synthesis of plant growth regulators and pesticides. The ability of this compound to interact with biological targets makes it a valuable candidate for developing environmentally friendly agrochemicals that can enhance crop productivity while minimizing ecological impact.
From a synthetic chemistry perspective, 2-aminoethyl acetate serves as a key reagent in the preparation of chiral compounds. Chirality is a fundamental aspect of many bioactive molecules, and the ability to introduce chirality selectively is critical for drug design. Researchers have leveraged the reactivity of 2-aminoethyl acetate to develop asymmetric synthesis routes that produce enantiomerically pure compounds with high stereochemical fidelity.
The pharmaceutical industry has also explored 2-aminoethyl acetate as a solvent and co-solvent in various formulations. Its compatibility with other organic solvents and its relatively low toxicity make it an attractive choice for drug delivery systems. Additionally, its role in stabilizing active pharmaceutical ingredients (APIs) has been investigated, particularly in formulations intended for oral or topical administration.
In conclusion, 2-aminoethyl acetate (CAS No. 1854-30-4) is a multifunctional compound with broad applications across multiple industries. Its unique chemical properties make it indispensable in pharmaceutical research, agrochemical development, and synthetic chemistry. As scientific understanding advances, new applications for this compound are likely to emerge, further solidifying its importance in modern chemical science.
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